molecular formula C15H21F3N2O2 B1237835 Fluvoxamine CAS No. 54739-18-3

Fluvoxamine

Cat. No.: B1237835
CAS No.: 54739-18-3
M. Wt: 318.33 g/mol
InChI Key: CJOFXWAVKWHTFT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) . It also has a strong affinity for the sigma-1 receptor (S1R) . These targets play a crucial role in regulating mood and behavior.

Mode of Action

This compound’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . By blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, this compound enhances the actions of serotonin on 5HT1A autoreceptors . As an agonist for the sigma-1 receptor, this compound also controls inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

This compound is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . The primary pharmacokinetic variables for this compound have been estimated in single and multiple dose studies in animals, healthy volunteers, and patients . The mean half-life of this compound is 15 hours, with a range from 9 hours to 28 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Th1 and Th17 polarization and function . This compound-treated mice showed significantly attenuated insulitis coupled with well-preserved β cell function, and decreased Th1 and Th17 cells in the peripheral blood, pancreatic lymph nodes (PLNs), and spleen . It also rescues autophagy via Pom121-mediated nucleocytoplasmic transport of TFEB .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . This suggests that the presence of a viral infection can influence the therapeutic effects of this compound.

Biochemical Analysis

Biochemical Properties

Fluvoxamine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of this neurotransmitter. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A2, CYP3A4, and CYP2D6 . These interactions primarily involve the metabolism of this compound in the liver, where it undergoes oxidative demethylation. The compound also binds to serotonin transporters, inhibiting their function and leading to increased serotonin levels in the synaptic cleft .

Cellular Effects

This compound influences various cellular processes, particularly those related to neurotransmission. It affects cell signaling pathways by increasing serotonin levels, which in turn modulate the activity of serotonin receptors on the cell surface . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as mood regulation, anxiety, and stress response . Additionally, this compound has been shown to inhibit the production of proinflammatory cytokines by downregulating the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin transporters and inhibiting their reuptake function . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound also interacts with sigma-1 receptors, which play a role in neuroprotection and modulation of cellular stress responses . These interactions can lead to changes in gene expression and enzyme activity, contributing to the therapeutic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, with a half-life of approximately 15 hours . Over extended periods, this compound has been observed to maintain its efficacy in modulating serotonin levels and reducing symptoms of depression and anxiety . Long-term studies have shown that this compound can lead to sustained improvements in mood and cognitive function, although some side effects such as gastrointestinal disturbances may persist .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to effectively reduce symptoms of anxiety and depression without significant adverse effects . Higher doses can lead to toxic effects, including increased risk of seizures and gastrointestinal disturbances . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to avoid toxicity while maximizing therapeutic benefits .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through oxidative demethylation mediated by cytochrome P450 enzymes . The major metabolite, this compound acid, is formed through a two-step process involving CYP2D6 and alcohol dehydrogenase . Other metabolites include those formed by the removal or substitution of the amino group, involving CYP1A2 . These metabolic pathways ensure the efficient clearance of this compound from the body, with less than 4% of the parent compound excreted unchanged in the urine .

Transport and Distribution

After oral administration, this compound is well absorbed and widely distributed throughout the body . It is highly protein-bound, with approximately 77-80% of the drug bound to plasma proteins . This compound is transported across cell membranes primarily through passive diffusion, although specific transporters may also play a role . The compound is distributed to various tissues, including the brain, where it exerts its therapeutic effects .

Subcellular Localization

This compound is localized primarily in the cytoplasm and nucleus of cells . It interacts with sigma-1 receptors located on the endoplasmic reticulum and nuclear envelope, modulating cellular stress responses and autophagy . The compound also affects the nucleocytoplasmic transport of transcription factors such as TFEB, which play a role in regulating autophagy and lysosomal function . These subcellular interactions contribute to the overall therapeutic effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvoxamine is synthesized through a multi-step process. One common method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This intermediate is then reacted with 2-chloroethanamine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine and subsequent reaction with 2-chloroethanamine in the presence of a suitable solvent . The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluvoxamine has a wide range of scientific research applications:

Properties

IUPAC Name

2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860673
Record name 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.34e-03 g/L
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61718-81-8, 54739-18-3
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61718-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 122.5 °C
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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